N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide
Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide is a complex organic compound that features a pyrimidine ring substituted with dimethylamino and methyl groups, an aniline moiety, and an iodinated benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.
Substitution with Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Coupling with Aniline Derivative: The pyrimidine derivative is then coupled with 4-iodoaniline through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Formation of Benzamide: The final step involves the formation of the benzamide group through an amidation reaction with 4-iodobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The iodinated benzamide group allows for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
- 4-Dimethylaminopyridine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN5O/c1-13-12-18(26(2)3)25-20(22-13)24-17-10-8-16(9-11-17)23-19(27)14-4-6-15(21)7-5-14/h4-12H,1-3H3,(H,23,27)(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADHISNNMLGYOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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